2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-5-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3S2/c24-17-11-12-19-18(13-17)25-20(29-19)14-28-23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYBNEAPKXRQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=NC4=C(S3)C=CC(=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-Fluorothiophenol
The benzothiazole core is synthesized via cyclization of 2-amino-4-fluorothiophenol (I ) with carbon disulfide (CS2) under acidic conditions:
Procedure :
- Dissolve 2-amino-4-fluorothiophenol (1.0 equiv) in ethanol.
- Add CS2 (1.2 equiv) and concentrated HCl (3.0 equiv).
- Reflux at 80°C for 6–8 hours.
- Neutralize with aqueous NaHCO3 and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data :
- Yield: 68–75%
- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.8 Hz, 1H), 7.32 (d, J = 2.8 Hz, 1H), 3.41 (s, 1H, -SH).
Synthesis of 4,5-Diphenyl-1H-Imidazole-2-Thiol
CuI-Catalyzed Three-Component Reaction
Adapting the method from trisubstituted imidazole synthesis, the 4,5-diphenylimidazole fragment is constructed using benzil (II ), ammonium acetate, and thiourea:
Procedure :
- Combine benzil (1.0 equiv), ammonium acetate (3.0 equiv), and thiourea (1.5 equiv) in n-butanol.
- Add CuI (15 mol%) and reflux at 120°C for 2 hours.
- Cool to room temperature, pour into ice-water, and filter the precipitate.
- Recrystallize from ethanol.
Key Data :
- Yield: 82–88%
- Characterization: $$ ^{13}C $$ NMR (100 MHz, DMSO-d6): δ 167.5 (C=S), 135.2–128.1 (aromatic carbons), 122.4 (imidazole C-2).
Coupling via Sulfanylmethyl Bridge Formation
Alkylation with Dibromomethane
The thiol groups of the benzothiazole and imidazole intermediates are bridged using dibromomethane (III ) under basic conditions:
Procedure :
- Dissolve 5-fluoro-1,3-benzothiazole-2-thiol (1.0 equiv) and 4,5-diphenyl-1H-imidazole-2-thiol (1.0 equiv) in dry DMF.
- Add K2CO3 (2.5 equiv) and dibromomethane (1.2 equiv).
- Stir at 60°C for 12 hours under nitrogen.
- Quench with water, extract with dichloromethane, and concentrate.
- Purify via flash chromatography (dichloromethane:methanol = 20:1).
Key Data :
- Yield: 65–72%
- Characterization: HRMS (ESI): m/z calcd for C28H20FN3S2 [M+H]+: 498.1142; found: 498.1139.
Alternative Synthetic Pathways
Mitsunobu Coupling Strategy
For improved regiocontrol, the Mitsunobu reaction couples pre-formed thiols using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3):
Procedure :
- Mix both thiol intermediates (1.0 equiv each), DIAD (1.5 equiv), and PPh3 (1.5 equiv) in THF.
- Add 1,2-dibromoethane (1.1 equiv) and stir at room temperature for 24 hours.
- Concentrate and purify via preparative TLC.
Key Data :
- Yield: 58–63%
- Limitations: Higher cost of reagents and moderate scalability.
Critical Analysis of Methodologies
Yield Optimization
- CuI Catalysis : The CuI-mediated method offers superior yields (82–88%) for the imidazole core compared to classical Debus-Radziszewski reactions (60–70%).
- Solvent Effects : n-Butanol enhances reaction efficiency in imidazole synthesis due to its high boiling point and polarity.
- Purification Challenges : The final compound’s low solubility in common solvents necessitates gradient chromatography or recrystallization from DMF/water.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide .
Scientific Research Applications
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on molecular features, synthetic pathways, and physicochemical properties.
Structural Analogues
a. 7-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one ()
- Core Structure: Replaces benzothiazole with benzofuranone.
- Substituents: Trimethoxy groups on the benzofuranone ring instead of a 5-fluoro substitution.
- Molecular Weight : 488.56 g/mol (vs. ~423.5 g/mol for the target compound).
b. 5-Fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Derivatives ()
- Core Structure : Benzimidazole instead of benzothiazole.
- Substituents : Similar 5-fluoro substitution but lacks the imidazole-sulfanylmethyl bridge.
- Synthesis : Prepared via condensation of diamine derivatives with aldehydes in DMF under nitrogen, suggesting comparable synthetic complexity .
c. N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ()
- Core Structure : Thiadiazole-acetamide hybrid.
- Substituents : Dual sulfanyl groups but lacks aromatic imidazole or benzothiazole moieties.
- Molecular Weight : ~341.4 g/mol (lower than the target compound).
- Key Difference : Reduced aromaticity may limit π-π stacking interactions in biological systems .
Key Observations :
- The target compound’s benzothiazole-imidazole hybrid offers a balance of aromaticity and polarity, distinct from benzofuranone or thiadiazole derivatives.
- Fluorine at position 5 may enhance metabolic stability compared to non-fluorinated analogues .
- Sulfanylmethyl bridges (as in the target and benzofuranone derivative) likely improve membrane permeability over simpler acetamide-linked structures .
Biological Activity
The compound 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. Its structure incorporates both imidazole and benzothiazole moieties, which are known to exhibit diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for the compound is with a molecular weight of 348.43 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole | A five-membered ring containing two nitrogen atoms, known for its role in biological systems and drug development. |
| Benzothiazole | A bicyclic compound that combines a benzene ring with a thiazole ring, often associated with antimicrobial and anticancer activities. |
| Sulfanyl Group | The presence of the sulfanyl (–S–) group enhances the compound's reactivity and biological interactions. |
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole and benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains and fungi. The incorporation of the sulfanyl group in our compound may enhance its interaction with microbial enzymes or cell membranes, potentially increasing its efficacy against pathogens.
Anticancer Properties
The imidazole ring is known for its anticancer activity through mechanisms such as inhibition of tumor growth and induction of apoptosis in cancer cells. Preliminary studies suggest that This compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell division and survival.
Study 1: Synthesis and Characterization
A recent study synthesized this compound through a multi-step organic reaction involving the condensation of 4,5-diphenylimidazole with appropriate thiol derivatives. The characterization was performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the expected structure and purity.
Study 2: In Vitro Biological Testing
In vitro assays demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutic agents.
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol groups in enzymes critical for microbial survival.
- Induction of Apoptosis : The imidazole moiety may activate apoptotic pathways in cancer cells.
- Disruption of Cellular Membranes : The hydrophobic nature of the benzothiazole component could disrupt membrane integrity in target cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 4,5-diphenyl-1H-imidazole-2-thiol with a fluorinated benzothiazole derivative. Key steps include:
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate sulfanyl-methyl bond formation .
- Solvent selection (e.g., DMF or THF) to enhance reaction efficiency .
- Purification via HPLC or column chromatography to achieve >95% purity, validated by elemental analysis and spectroscopic consistency .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and bonding patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-S, C-F stretches) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Cross-check experimental vs. calculated C, H, N, S, and F percentages to confirm stoichiometry .
Q. How can researchers assess the compound’s reactivity under varying experimental conditions?
- Methodological Answer :
- Conduct kinetic studies under controlled pH, temperature, and solvent polarity to monitor stability and degradation pathways .
- Use UV-Vis spectroscopy to track reaction progress and intermediates .
Advanced Research Questions
Q. What computational strategies can predict the compound’s electronic properties or resolve spectral data contradictions?
- Methodological Answer :
- Density Functional Theory (DFT) : Employ B3LYP/6-31G(d) basis sets to model electronic transitions, vibrational modes, and NMR chemical shifts. Compare computational results with experimental data to validate assignments or identify anomalies .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) to evaluate electronic and steric effects on activity .
- Biological Assays : Pair synthetic efforts with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with functional outcomes .
Q. What experimental design principles minimize trial-and-error approaches in reaction optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, temperature) and identify optimal conditions with minimal experiments .
- High-Throughput Screening (HTS) : Automate parallel reactions in microplates to rapidly evaluate solvent/catalyst combinations .
Q. How can researchers address solubility challenges for in vitro or in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Test DMSO-water or PEG-based mixtures to enhance solubility while maintaining bioactivity .
- Nanoparticle Formulation : Use liposomal encapsulation or solid dispersion techniques to improve bioavailability .
Data Contradiction and Validation
Q. What methodologies reconcile discrepancies between experimental and computational spectral data?
- Methodological Answer :
- Cross-Validation : Repeat NMR/IR under standardized conditions (e.g., deuterated solvents, dry samples) to rule out experimental artifacts .
- Hybrid DFT-MD Simulations : Combine quantum mechanics with molecular dynamics to account for solvent effects or conformational flexibility in spectral predictions .
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity or assay sensitivity .
- Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Tables for Key Data
| Synthetic Yield Optimization |
|---|
| Catalyst System |
| ----------------- |
| DCC/DMAP |
| EDC/HOBt |
| DFT vs. Experimental NMR Shifts (ppm) |
|---|
| Atom Position |
| --------------- |
| C-2 (Imidazole) |
| S-CH2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
